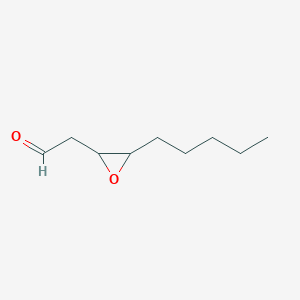
3,4-Epoxynonanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Epoxynonanal is a compound belonging to the family of epoxides, characterized by a cyclic ether with three ring atoms (one oxygen and two carbon atoms). Its IUPAC name is 2-(3-pentyloxiran-2-yl)acetaldehyde . This compound is known for its role in lipid oxidation processes and is a significant intermediate in various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Epoxynonanal can be synthesized through the oxidation of linoleic acid derivatives. One common method involves the use of hydroperoxides, which undergoes a series of reactions to form the epoxide structure . The reaction conditions typically include the presence of metal catalysts such as iron, which facilitate the formation of the epoxide ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation processes of fatty acids or their derivatives. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 3,4-Epoxynonanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form aldehydes and carboxylic acids.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the epoxide ring under mild conditions.
Major Products:
Oxidation: Formation of 4-hydroxynon-2-enal (HNE) and other aldehydes.
Reduction: Formation of 3,4-dihydroxynonanal.
Substitution: Formation of various substituted nonanal derivatives.
Scientific Research Applications
3,4-Epoxynonanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It plays a role in studying lipid peroxidation and its effects on cellular processes.
Medicine: Research on this compound helps in understanding oxidative stress and its implications in diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the production of specialized polymers and resins
Mechanism of Action
The mechanism of action of 3,4-Epoxynonanal involves its formation through lipid peroxidation. It is produced from the oxidation of linoleic acid derivatives and can further react to form biologically active aldehydes like 4-hydroxynon-2-enal (HNE). These aldehydes can interact with cellular components, leading to various biochemical effects. The molecular targets include proteins, nucleic acids, and lipids, where they can form adducts and alter their functions .
Comparison with Similar Compounds
4-Hydroxynon-2-enal (HNE): A major product of lipid peroxidation, similar in structure and reactivity to 3,4-Epoxynonanal.
Oxononanoyl phosphatidylcholine (ON-PC): Another lipid oxidation product with similar biochemical properties.
10,13-Dihydroxyoctadecadienoic acid (DHODA): A related compound formed during lipid oxidation.
Uniqueness: this compound is unique due to its specific formation pathway and its role as an intermediate in the production of other biologically active aldehydes. Its reactivity and ability to form various derivatives make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
91795-92-5 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-(3-pentyloxiran-2-yl)acetaldehyde |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-8-9(11-8)6-7-10/h7-9H,2-6H2,1H3 |
InChI Key |
HEXGZHJMMROIQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C(O1)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-dipropylurea](/img/structure/B14365879.png)
![2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol](/img/structure/B14365885.png)
![[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate](/img/structure/B14365891.png)
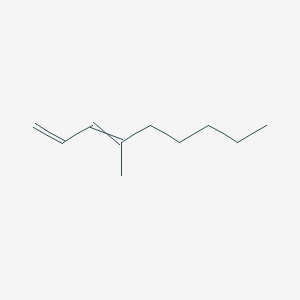
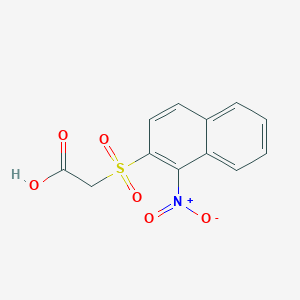

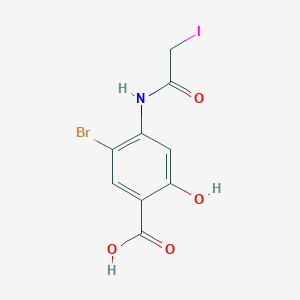
![Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate](/img/structure/B14365958.png)
![Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide](/img/structure/B14365966.png)
![N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365974.png)
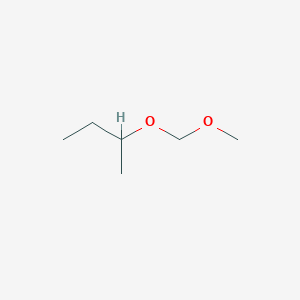

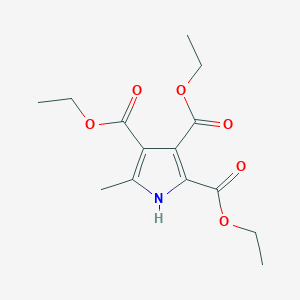
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
